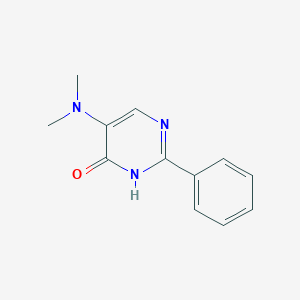
5-(Dimethylamino)-2-phenyl-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)-2-phenyl-4-pyrimidinol, also known as dapoxetine, is a selective serotonin reuptake inhibitor (SSRI) that is used as a treatment for premature ejaculation. However,
Wirkmechanismus
Dapoxetine works by inhibiting the reuptake of serotonin in the brain, which leads to an increase in the levels of this neurotransmitter. Serotonin is involved in the regulation of mood, emotions, and sexual function, and increasing its levels can have a positive effect on these areas.
Biochemical and Physiological Effects
Dapoxetine has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase levels of serotonin in the brain, which can lead to improved mood and reduced anxiety. Dapoxetine has also been shown to increase the time to ejaculation and improve overall sexual satisfaction in men with premature ejaculation.
Vorteile Und Einschränkungen Für Laborexperimente
Dapoxetine has a number of advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for investigating the role of serotonin in various physiological processes. However, 5-(Dimethylamino)-2-phenyl-4-pyrimidinol also has limitations, as it is primarily used as a treatment for premature ejaculation and may not be suitable for investigating other areas of research.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-(Dimethylamino)-2-phenyl-4-pyrimidinol. One area of interest is the use of this compound in the treatment of depression and anxiety disorders. Another area of interest is the potential use of this compound as a tool for investigating the role of serotonin in various physiological processes. Additionally, further research is needed to better understand the long-term effects of this compound use and its potential side effects.
Synthesemethoden
The synthesis of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol involves the reaction of 2-benzoylpyridine with hydrazine hydrate, followed by the condensation of the resulting compound with 4-chlorobutyrophenone. The final product is obtained through a cyclization reaction with formaldehyde and dimethylamine.
Wissenschaftliche Forschungsanwendungen
Dapoxetine has been extensively studied for its potential use in the treatment of premature ejaculation. It has been shown to significantly increase the time to ejaculation and improve overall sexual satisfaction in men with this condition. Dapoxetine has also been studied for its potential use in the treatment of depression and anxiety disorders.
Eigenschaften
Molekularformel |
C12H13N3O |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
5-(dimethylamino)-2-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O/c1-15(2)10-8-13-11(14-12(10)16)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,16) |
InChI-Schlüssel |
TZGUMBMSTTYOSC-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CN=C(NC1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CN(C)C1=CN=C(NC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


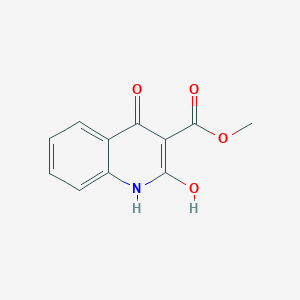

![2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one](/img/structure/B232438.png)
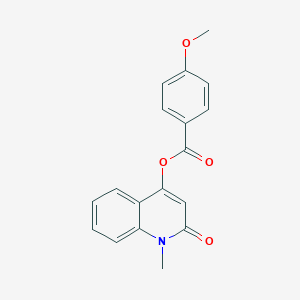

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B232451.png)
![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)
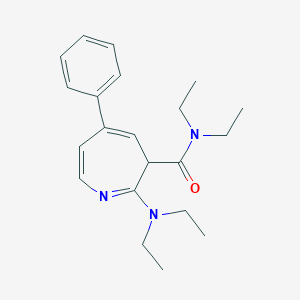
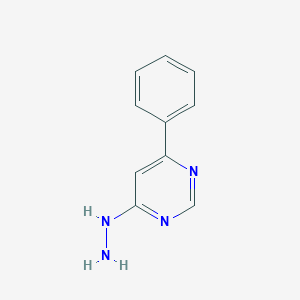

![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)

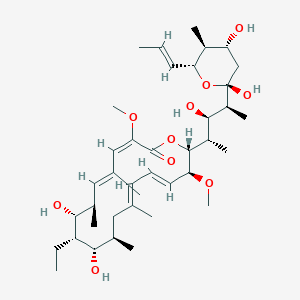
![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)
